1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
The compound contains several functional groups including a furan ring, an oxadiazole ring, an azetidine ring, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The furan, oxadiazole, and azetidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl and ketone groups could be involved in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring is aromatic and relatively stable, but can be reactive under certain conditions. The oxadiazole ring is also relatively stable but can participate in reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties. For example, the presence of polar sulfonyl and ketone groups could make the compound soluble in polar solvents .Scientific Research Applications
Photochemical Reactions of Oxadiazoles with Furan
Research has explored the photochemical reactions between 1,3,4-oxadiazoles and furan, leading to novel cycloadducts. These reactions offer insight into the synthesis of complex heterocyclic compounds which could be relevant for the development of new materials or pharmaceuticals. The study by Tsuge, Oe, and Tashiro (1973) demonstrated the potential for creating complex heterocycles through photochemistry, suggesting a pathway for synthesizing compounds with intricate structures possibly related to the one of interest (Tsuge, Oe, & Tashiro, 1973).
Synthesis and Antimicrobial Evaluation of Azetidinones
Azetidinones, closely related to the azetidine moiety in the compound of interest, have been synthesized and evaluated for their antimicrobial properties. Prajapati and Thakur (2014) discussed the synthesis of novel azetidinones with potential antibacterial and antifungal activities, highlighting the relevance of such structures in medicinal chemistry (Prajapati & Thakur, 2014).
Molecular Docking Study of Pyrazole Derivatives
The synthesis of pyrazole derivatives, including a focus on compounds with furan-2-yl groups, has been studied for their antibacterial activity. Molecular docking studies of these compounds revealed their potential interactions with bacterial proteins, indicating the importance of such structural motifs in developing new antibacterial agents. This study by Khumar, Ezhilarasi, and Prabha (2018) suggests that the structural elements in the compound of interest could have applications in antibacterial drug discovery (Khumar, Ezhilarasi, & Prabha, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial activity . Therefore, it’s plausible that this compound could interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on its structural similarity to other antimicrobial compounds, it may interfere with essential biochemical processes in microbial cells, leading to their death or growth inhibition .
Biochemical Pathways
It’s plausible that it could interfere with the synthesis of essential microbial proteins or enzymes, disrupting key metabolic pathways and inhibiting microbial growth .
Result of Action
Based on its potential antimicrobial activity, it could result in the death or growth inhibition of microbial cells .
Properties
IUPAC Name |
1-[3-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-11(21)12-4-2-5-14(8-12)26(22,23)20-9-13(10-20)17-18-16(19-25-17)15-6-3-7-24-15/h2-8,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZPUMXAFGBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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